molecular formula C13H11NO6 B14181495 Propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester CAS No. 847847-38-5

Propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester

Cat. No.: B14181495
CAS No.: 847847-38-5
M. Wt: 277.23 g/mol
InChI Key: MTGFMLMHMQCCDB-UHFFFAOYSA-N
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Description

Propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester is a chemical compound with a complex structure that includes an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester typically involves the esterification of propanedioic acid with an appropriate alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester involves its interaction with specific molecular targets. The isoindole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The ester groups can undergo hydrolysis to release active carboxylic acids, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the isoindole moiety in propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester makes it unique compared to other esters of propanedioic acid. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound in various research applications.

Properties

CAS No.

847847-38-5

Molecular Formula

C13H11NO6

Molecular Weight

277.23 g/mol

IUPAC Name

dimethyl 2-(3-oxoisoindol-1-yl)oxypropanedioate

InChI

InChI=1S/C13H11NO6/c1-18-12(16)9(13(17)19-2)20-11-8-6-4-3-5-7(8)10(15)14-11/h3-6,9H,1-2H3

InChI Key

MTGFMLMHMQCCDB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)OC)OC1=NC(=O)C2=CC=CC=C21

Origin of Product

United States

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